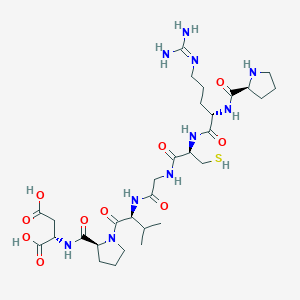
(E) 3,3'-Bis-(1-cyclohexenylidene)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(E) 3,3’-Bis-(1-cyclohexenylidene) is an organic compound with the molecular formula C₁₂H₁₆ and a molecular weight of 160.2554 g/mol . This compound features two cyclohexene rings connected by a double bond, making it a notable example of a bis-alkene structure. It is known for its unique stereochemistry, existing in the (E)-configuration, which refers to the trans arrangement of substituents around the double bond.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (E) 3,3’-Bis-(1-cyclohexenylidene) typically involves the reaction of cyclohexanone with a suitable base to form the corresponding enolate, followed by a coupling reaction to form the bis-alkene structure. The reaction conditions often include the use of strong bases such as sodium hydride or potassium tert-butoxide, and the reaction is carried out in an aprotic solvent like tetrahydrofuran (THF) under an inert atmosphere .
Industrial Production Methods: Industrial production of (E) 3,3’-Bis-(1-cyclohexenylidene) may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Catalysts and more efficient reaction conditions are often employed to ensure the scalability of the process.
Análisis De Reacciones Químicas
Types of Reactions: (E) 3,3’-Bis-(1-cyclohexenylidene) undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the double bonds to single bonds, forming the corresponding saturated compound.
Substitution: The compound can undergo substitution reactions where hydrogen atoms are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: m-CPBA, OsO₄
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C)
Substitution: Halogenating agents like bromine (Br₂) or chlorine (Cl₂)
Major Products:
Oxidation: Epoxides, diols
Reduction: Saturated hydrocarbons
Substitution: Halogenated derivatives
Aplicaciones Científicas De Investigación
(E) 3,3’-Bis-(1-cyclohexenylidene) has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mecanismo De Acción
The mechanism of action of (E) 3,3’-Bis-(1-cyclohexenylidene) involves its interaction with molecular targets such as enzymes and receptors. The compound’s double bonds and cyclohexene rings allow it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes. The exact pathways and molecular targets depend on the specific application and context of its use .
Comparación Con Compuestos Similares
(Z) 3,3’-Bis-(1-cyclohexenylidene): The cis isomer of the compound, differing in the spatial arrangement of substituents around the double bond.
Cyclohexene: A simpler analog with a single cyclohexene ring.
1,7-Bis(1-cyclohexenyl)hepta-1,6-diene: A related compound with a heptadiene chain connecting two cyclohexene rings.
Uniqueness: (E) 3,3’-Bis-(1-cyclohexenylidene) is unique due to its specific (E)-configuration, which imparts distinct chemical and physical properties compared to its (Z)-isomer and other related compounds. This configuration can influence its reactivity, stability, and interactions with other molecules.
Propiedades
Número CAS |
132911-34-3 |
|---|---|
Fórmula molecular |
C12H16 |
Peso molecular |
160.25 g/mol |
Nombre IUPAC |
(3E)-3-cyclohex-2-en-1-ylidenecyclohexene |
InChI |
InChI=1S/C12H16/c1-3-7-11(8-4-1)12-9-5-2-6-10-12/h3,5,7,9H,1-2,4,6,8,10H2/b12-11+ |
Clave InChI |
IMTIYIKRBGNQTQ-VAWYXSNFSA-N |
SMILES isomérico |
C1CC=C/C(=C/2\CCCC=C2)/C1 |
SMILES canónico |
C1CC=CC(=C2CCCC=C2)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


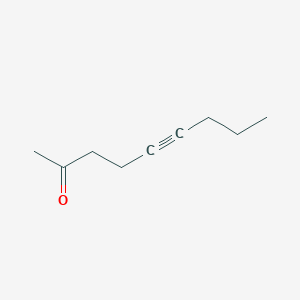
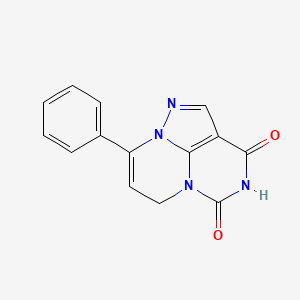
![4-Amino-N-(1-aza-bicyclo[2.2.2]oct-3-yl)-5-iodo-2-methoxy-benzamide](/img/structure/B14276729.png)

![3-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-1-methyl-4-nitro-1H-pyrazole](/img/structure/B14276744.png)
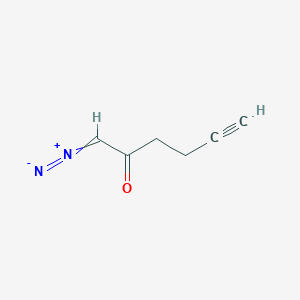

![Trimethyl{[1-(octyloxy)ethenyl]oxy}silane](/img/structure/B14276780.png)
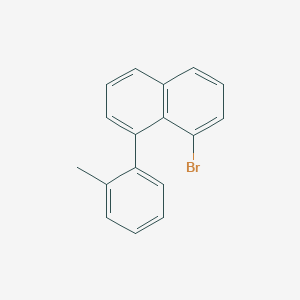
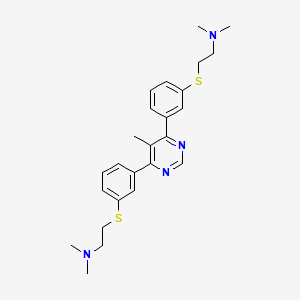
![3-[(1-Bromo-2-methoxypropan-2-yl)oxy]-1,5,5-trimethylcyclohex-1-ene](/img/structure/B14276799.png)
![2-[(2-Heptylphenoxy)methyl]oxirane](/img/structure/B14276800.png)
![2-Propenoic acid, 2-methyl-, 2-hydroxy-3-[(2-hydroxybutyl)[2-(2-oxo-1-imidazolidinyl)ethyl]amino]propyl ester](/img/structure/B14276805.png)
